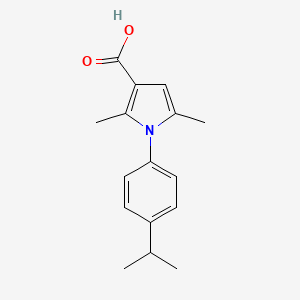

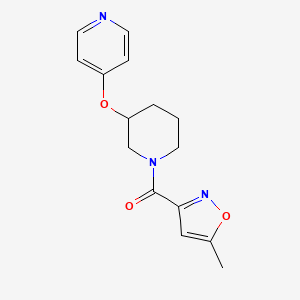

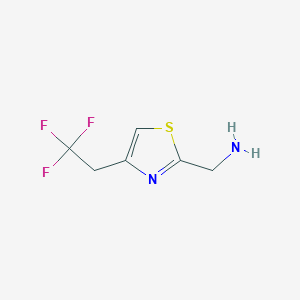

2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as AFA-CPE, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is known to exhibit significant anticancer properties and has been studied for its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research involving similar benzothiazolinone acetamide analogs, such as studies by Mary et al. (2020), explores their spectroscopic and quantum mechanical properties. These compounds have been investigated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and favorable electron injection energies for photovoltaic applications. Additionally, their non-linear optical (NLO) activity suggests potential in optical technologies (Mary et al., 2020).

Biochemical Pathways in Bacteria

The metabolic pathways of related compounds, such as methyl cyanide (acetonitrile), have been examined to understand their breakdown into vital biochemical intermediates in bacteria. Studies show these compounds are metabolized into important tricarboxylic acid-cycle intermediates, highlighting their role in biological systems and potential biotechnological applications (Firmin & Gray, 1976).

Photoreactions and Stability

Investigations into the photoreactions of compounds like flutamide in various solvents shed light on their stability and reactivity under UV light. Such studies are crucial for understanding the photostability of related acetamide compounds, which can inform their use in pharmaceutical formulations and materials science (Watanabe et al., 2015).

Cryoprotection in Biological Samples

Research into cryoprotectants, such as dimethyl-acetamide for preserving rainbow trout spermatozoa, indicates the potential of similar acetamide compounds in cryopreservation techniques. These applications are essential in biobanking, reproductive technologies, and conservation efforts (Mcniven et al., 1993).

Antiplasmodial Properties

Studies on N-(3-Trifluoroacetyl-indol-7-yl) acetamides and their in vitro antiplasmodial properties against Plasmodium falciparum suggest that related acetamide compounds could be explored for their potential in treating malaria. The interaction of these compounds with the parasite's lactate dehydrogenase enzyme offers insights into their mode of action and potential therapeutic applications (Mphahlele et al., 2017).

properties

IUPAC Name |

2-(2-acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-10(21)13-6-5-12(17)7-14(13)19-8-15(22)20-16(2,9-18)11-3-4-11/h5-7,11,19H,3-4,8H2,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANSZBIAFDDQIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)NCC(=O)NC(C)(C#N)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2374637.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2374641.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2374642.png)

![(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2374643.png)

![5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2374656.png)